6-Bromo-1-chloro-3-methylisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-3-methylisoquinoline typically involves the bromination and chlorination of 3-methylisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure the selective substitution at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-3-methylisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are not widely documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Bromo-1-chloro-3-methylisoquinoline has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-chloroisoquinoline: Lacks the methyl group at the 3-position.
3-Methylisoquinoline: Lacks the bromine and chlorine substituents.
6-Bromoisoquinoline: Lacks the chlorine and methyl substituents.
Uniqueness
6-Bromo-1-chloro-3-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the isoquinoline ring. This combination of substituents imparts distinct physical and chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-1-chloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |
InChI Key |
WEWNGVFNLLWKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl |
Origin of Product |
United States |
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